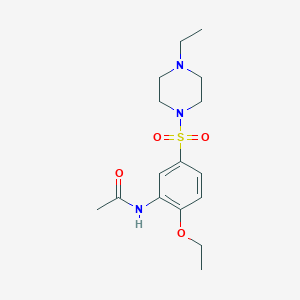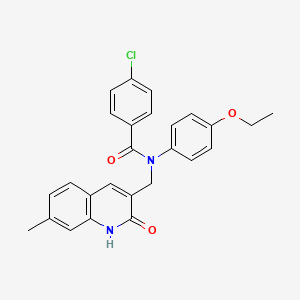
N-(2-methoxybenzyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as MBOPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(2-methoxybenzyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, survival, and apoptosis. This compound has been shown to inhibit the activity of key enzymes such as topoisomerase II and COX-2, which are involved in cancer progression and inflammation. This compound has also been found to activate the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of key oncogenes. In neurons, this compound has been shown to protect against oxidative stress and neuroinflammation, thereby reducing the risk of neurodegenerative diseases. In bacteria and fungi, this compound has been shown to disrupt the cell membrane and inhibit key enzymes involved in cell wall synthesis and metabolism.
実験室実験の利点と制限
N-(2-methoxybenzyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments, including its potent activity against cancer cells, bacteria, and fungi, its relatively low toxicity, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its limited solubility in water, its potential for off-target effects, and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several possible future directions for N-(2-methoxybenzyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide research, including its development as a potential cancer therapy, neuroprotective agent, and antimicrobial drug. Further studies are needed to fully understand its mechanism of action, optimize its pharmacokinetics and pharmacodynamics, and evaluate its safety and efficacy in preclinical and clinical trials. Additionally, the potential use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic potential.
合成法
The synthesis of N-(2-methoxybenzyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with 2-methoxybenzylamine in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions.
科学的研究の応用
N-(2-methoxybenzyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied for its potential applications in various fields such as cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of key enzymes involved in cancer progression. In neuroprotection, this compound has been found to protect neurons from oxidative stress and neuroinflammation, thereby reducing the risk of neurodegenerative diseases. In antimicrobial activity, this compound has been shown to exhibit potent antibacterial and antifungal activity against a wide range of pathogens.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-29-21-10-6-5-9-19(21)15-25-22(28)16-30-20-13-11-18(12-14-20)24-26-23(27-31-24)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNUBXNKKFRGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

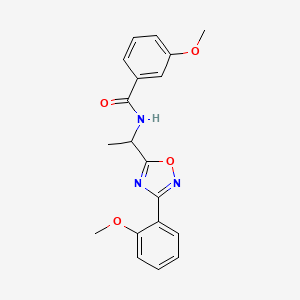

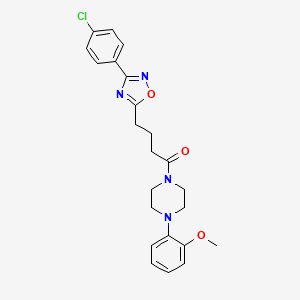
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)


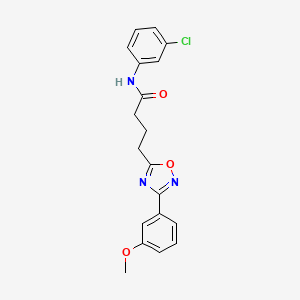
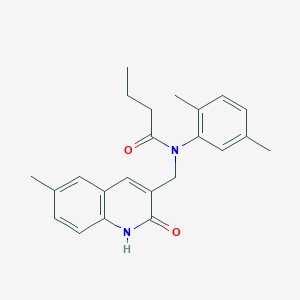
![1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide](/img/structure/B7699084.png)



